methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the benzoate ester family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, this compound has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate. One direction is to further investigate its anti-inflammatory and antitumor properties and to determine its potential as a therapeutic agent for these diseases. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Synthesis Methods
Methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with methyl 2-bromoacetate in the presence of a palladium catalyst. This method yields methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate with high purity and yield.
Scientific Research Applications
Methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate has been studied for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has antitumor activity and may be useful in the treatment of cancer.
properties
IUPAC Name |
methyl 2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-23-17(22)13-4-2-3-5-15(13)20-16(21)10-24-9-11-6-7-12(18)8-14(11)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOONLGEUOGHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.